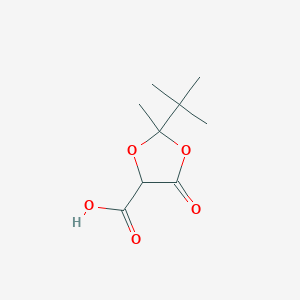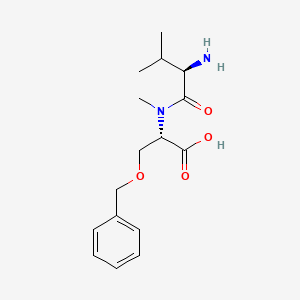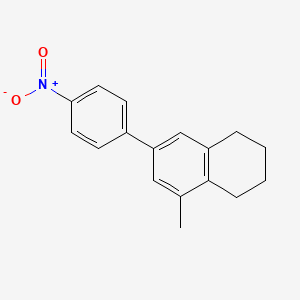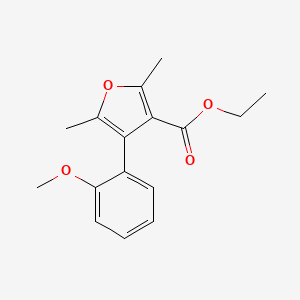
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is a complex organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- typically involves the reaction of lactic acid with formaldehyde. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, influencing the formation and breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-oxo-1,3-dioxolan-4-ylidenedi (acetic acid)
- ®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
- Carbamic acid, [(4R)-5-oxo-1,3-dioxolan-4-yl]methyl-, 1,1-dimethylethyl ester
- (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is unique due to its specific structural features, such as the presence of a dioxolane ring and a carboxylic acid group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
834898-17-8 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
2-tert-butyl-2-methyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)9(4)13-5(6(10)11)7(12)14-9/h5H,1-4H3,(H,10,11) |
Clé InChI |
MQLGOAMAOVAWRX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(C(=O)O1)C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)




![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)




